Home > Products > Screening Compounds P144126 > N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide
N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide -

N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide

Catalog Number: EVT-5097767
CAS Number:
Molecular Formula: C24H32N2O3S
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-(tert-Butoxycarbonylamino)-1-(3-methyluracil-1-yl)piperidine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of Trelagliptin, a dipeptidyl peptidase inhibitor. []
  • Relevance: (R)-3-(tert-Butoxycarbonylamino)-1-(3-methyluracil-1-yl)piperidine highlights the importance of the piperidine ring system, a key structural feature also found in N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide. [] The presence of this shared motif suggests that these compounds might exhibit similar biological activities or target similar biological pathways.

2-[[6-[(3R)-3-(tert-Butoxycarbonylamino)-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile

  • Compound Description: This compound is a synthetic intermediate in the production of Trelagliptin. []
  • Relevance: This intermediate further emphasizes the significance of the piperidine ring within this family of compounds. [] Like (R)-3-(tert-Butoxycarbonylamino)-1-(3-methyluracil-1-yl)piperidine, its structural similarity to N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide underscores the potential for overlapping biological activity.

Trelagliptin

  • Compound Description: Trelagliptin is a dipeptidyl peptidase inhibitor, a class of drugs with therapeutic potential for treating type 2 diabetes. []
  • Relevance: Trelagliptin shares the piperidine ring with N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide. [] Despite differences in their overall structures, the presence of this common motif suggests a potential link in their modes of action or biological targets.

N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA)

  • Compound Description: BPDBA is a known noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1). []
  • Relevance: The core structure of BPDBA, particularly the N-benzyl-4-piperidinyl moiety, closely resembles a significant portion of the target compound N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide. [] This structural similarity suggests that N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide might interact with BGT1 or related transporter proteins.
  • Compound Description: 26m is a more soluble analog of BPDBA with retained BGT1 activity and improved off-target profile. []
  • Relevance: While the specific structure of 26m is not provided, its description as a modified BPDBA analog, makes it structurally related to the target compound. [] The enhanced solubility and improved selectivity of 26m over BPDBA provide valuable insights for potentially modifying N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide to enhance its pharmacological properties.

Properties

Product Name

N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]propanamide

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C24H32N2O3S/c1-28-20-7-10-22(23(16-20)29-2)25-24(27)11-6-18-12-14-26(15-13-18)17-19-4-8-21(30-3)9-5-19/h4-5,7-10,16,18H,6,11-15,17H2,1-3H3,(H,25,27)

InChI Key

YSQPLHZIIWKXTL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)SC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2CCN(CC2)CC3=CC=C(C=C3)SC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.